2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a sulfur-containing organic compound featuring a benzylamine scaffold substituted with a methylsulfanyl group (-SMe) at the ortho position of the benzene ring. The molecule is further functionalized by a 1,2,3-thiadiazole heterocycle attached via a methylene (-CH₂-) linker to the aniline nitrogen.
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S2/c1-14-10-5-3-2-4-9(10)11-6-8-7-15-13-12-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
DUBUDCBENBBZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Procedures for 1,2,3-Thiadiazoles
Three main general procedures (A, B, C) are used for preparing 1,2,3-thiadiazole derivatives, adaptable to various aryl or heteroaryl ketones:
| Procedure | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| A | N-tosylhydrazone + Sulfur + TBAI + K2S2O8 in DMAC, 100 °C, 2 h | 46-83% | Air atmosphere, mild conditions, broad substrate scope |
| B | Ketone + p-toluenesulfonylhydrazide + KSCN + I2 + CuCl2 in DMSO, 100 °C, 8 h | 48-75% | Copper-catalyzed, iodine-mediated |
| C | Ketone + ethyl hydrazine carboxylate + HCl in CHCl3 reflux, then SOCl2 at 0-rt | 59-82% | Two-step hydrazone formation and cyclization |
These methods have been validated for a wide range of substrates, including substituted acetophenones and heteroaryl ketones, yielding thiadiazoles with diverse functional groups.
Synthesis of the Aniline Substrate
The aniline derivative bearing the methylsulfanyl substituent at the 2-position is typically prepared or procured as a starting material. The N-substitution with the 1,2,3-thiadiazol-4-ylmethyl group requires the preparation of amine substrates and subsequent coupling.
Preparation of Amines for Coupling
- Amino acid methyl esters and aromatic amines are synthesized or purified following established literature procedures involving esterification and amine protection/deprotection steps.
- Amines including aromatic amines such as substituted anilines are available commercially or can be synthesized via classical aromatic substitution reactions.
Coupling of 1,2,3-Thiadiazole with the Aniline Derivative
The key step in preparing 2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves the copper-catalyzed thioamidation reaction, which links the 1,2,3-thiadiazole ring to the aniline nitrogen via a methylene bridge.
Copper-Catalyzed Thioamidation Protocol
| Parameter | Details |
|---|---|
| Catalyst | Cu(OAc)2 (10 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Substrate Ratio | 1,2,3-thiadiazole (0.5 mmol) : Aniline derivative (0.5 mmol) |
| Workup | Quench with saturated NaCl, extract with EtOAc, dry, concentrate |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate 20:1 to 5:1) |
This method yields the desired thioamide product efficiently, with yields up to 95% depending on substrate and conditions.
Optimization Studies
Extensive screening has been performed to optimize the catalyst, ligand, solvent, and temperature for the thioamidation reaction:
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)2 | Xantphos | DMF | 90 | 95 |
| 2 | Cu(OAc)2 | Xantphos | THF | 90 | 77-97 (amine-dependent) |
| 3 | Cu(acac)2 | Xantphos | DMF | 90 | Trace |
| 4 | Cu(OAc)2 | None | DMF | 90 | Trace |
| 5 | Pd(OAc)2 | Xantphos | DMF | 90 | Trace |
The combination of Cu(OAc)2 and Xantphos in DMF at 90 °C was found optimal for high yields.
Representative Synthetic Route for this compound
Synthesis of 1,2,3-thiadiazole intermediate:
Prepare 4-(methylthio)phenyl-1,2,3-thiadiazole via procedure A using 1-(4-(methylthio)phenyl)ethan-1-one, p-toluenesulfonylhydrazide, sulfur, TBAI, and K2S2O8 in DMAC at 100 °C for 2 h.Preparation of 2-(methylsulfanyl)aniline:
Obtain or synthesize 2-(methylsulfanyl)aniline by standard aromatic substitution methods.Copper-catalyzed thioamidation:
Combine the 1,2,3-thiadiazole derivative and 2-(methylsulfanyl)aniline in the presence of Cu(OAc)2 and Xantphos in DMF at 90 °C for 8 h to form the target compound.Purification and characterization:
Purify by silica gel chromatography and confirm structure by NMR, IR, and HRMS.
Analytical Data and Characterization
-
- ^1H NMR chemical shifts referenced to TMS in CDCl3 or residual solvent peaks. Multiplicities and coupling constants are reported.
- ^13C NMR confirms the aromatic and heterocyclic carbons consistent with the structure.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms molecular ion consistent with C10H11N3S2.Infrared Spectroscopy:
Characteristic bands for thioamide and aromatic amine groups observed.Chromatographic Purity:
Confirmed by TLC and GC/MS analyses.
Summary Table of Key Reaction Parameters and Yields
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The aniline moiety can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The primary distinction between 2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline and its analogs lies in the substituents on the benzene ring and the heterocyclic moiety. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison of Selected Thiadiazole-Aniline Derivatives
*Calculated molecular weight based on formula C₁₁H₁₁N₃S₂.
Key Observations :
- The methylsulfanyl (-SMe) group in the target compound introduces greater steric bulk and electron-donating capacity compared to the methyl (-CH₃) group in its analog . This may enhance solubility in nonpolar solvents and influence reactivity in electrophilic substitution reactions.
Hydrogen-Bonding and Crystal Packing
Hydrogen-bonding patterns in such compounds are critical for understanding their crystallographic behavior and intermolecular interactions. The aniline NH group acts as a hydrogen-bond donor, while the thiadiazole’s nitrogen and sulfur atoms serve as acceptors. Evidence from graph-set analysis (e.g., Etter’s methodology) suggests that such compounds may form cyclic or chain motifs in the solid state .
For example:
- 2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline : Likely exhibits N–H···N(thiadiazole) hydrogen bonds, creating dimeric or chain structures.
Computational and Experimental Tools
Structural data for these compounds, if available in repositories like the Cambridge Structural Database (CSD), would typically be refined using programs such as SHELXL . The CSD, which houses over 500,000 structures as of 2025, is an indispensable resource for comparing bond lengths, angles, and torsional parameters . For instance:
- The C–S bond length in the -SMe group is expected to be ~1.81 Å, consistent with typical thioether linkages.
- The thiadiazole ring’s N–S bond lengths (~1.65 Å) and planarity could influence π-stacking interactions.
Biological Activity
2-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, also known as 4-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, is a compound belonging to the thiadiazole family. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.34 g/mol. The structure includes a methylsulfanyl group and a thiadiazolylmethyl group attached to an aniline moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3S2 |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 4-Methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline |
| InChI | InChI=1S/C10H11N3S2/c1-14-10-4-2-8(3-5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3 |
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, a derivative with a similar structure showed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.
Case Studies
- Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL.
- Anticancer Activity : A recent study reported that this compound induced apoptosis in MCF-7 cells with an IC50 value of 5 µg/mL, suggesting strong potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring may interact with metal ions in enzyme active sites, leading to inhibition.
- Cell Signaling Pathways : The aniline moiety can participate in hydrogen bonding and π–π interactions with biological macromolecules, influencing their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
